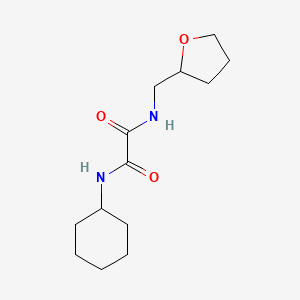
N'-cyclohexyl-N-(oxolan-2-ylmethyl)oxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N'-cyclohexyl-N-(oxolan-2-ylmethyl)oxamide is a useful research compound. Its molecular formula is C13H22N2O3 and its molecular weight is 254.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Nitration and Derivative Formation
N'-cyclohexyl-N-(oxolan-2-ylmethyl)oxamide and its derivatives are subjects of research in the field of organic synthesis, particularly concerning nitration reactions. For instance, Vries (2010) described the nitration of various isomeric N-cyclohexyl-N′-toluyloxamides, highlighting the production of distinct nitrated products based on the specific methylphenyl-oxamide variant involved (Vries, 2010).
Catalysis in Organic Reactions
In the field of catalysis, this compound derivatives have been studied for their role as intermediates or catalysts in various organic reactions. For example, Wang et al. (2011) investigated the selective hydrogenation of phenol to cyclohexanone using a Pd@carbon nitride catalyst, emphasizing the high activity and selectivity of the catalyst under mild conditions (Wang et al., 2011). Additionally, Saikia et al. (2014) developed a methodology for synthesizing spiro-1,3-oxazine derivatives through microwave-assisted cyclization, indicating the versatility of N-substituted amides in facilitating rapid and efficient organic transformations (Saikia et al., 2014).
Coordination Chemistry and Catalytic Applications
The compound also finds relevance in coordination chemistry and its subsequent application in catalysis. Nesterova et al. (2018) prepared novel copper(II) complexes with bulky N-substituted diethanolamines and studied their catalytic properties in oxidative cyclohexane amidation, revealing the potential of these complexes in organic synthesis (Nesterova et al., 2018). Kuznetsova et al. (2018) examined the effect of transition metal compounds on the cyclohexene oxidation catalyzed by N-hydroxyphthalimide, demonstrating the influence of various metal ions on the reaction's efficiency and selectivity (Kuznetsova et al., 2018).
Electrocatalysis and Oxidation Processes
N-Oxyl compounds, including those related to this compound, are recognized for their roles in catalyzing selective oxidation of organic molecules. Nutting et al. (2018) provided a comprehensive review of the electrochemical properties and applications of various N-oxyl compounds in electrosynthetic reactions, highlighting their widespread utility in laboratory and industrial processes (Nutting et al., 2018).
Properties
IUPAC Name |
N'-cyclohexyl-N-(oxolan-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3/c16-12(14-9-11-7-4-8-18-11)13(17)15-10-5-2-1-3-6-10/h10-11H,1-9H2,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJQPGBAGLMAKEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(=O)NCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
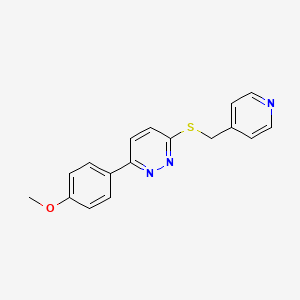
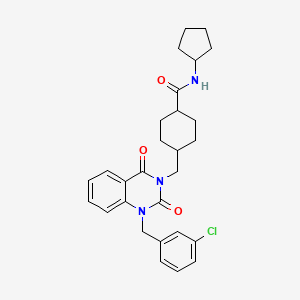
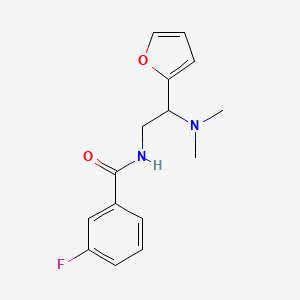
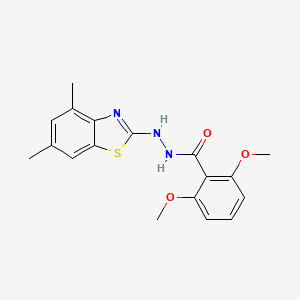
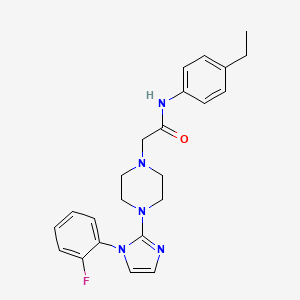
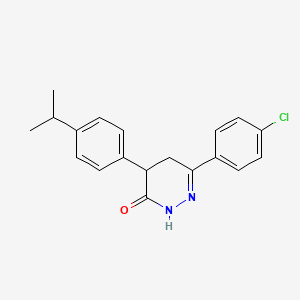
![Ethyl 3-(2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate](/img/structure/B2505099.png)


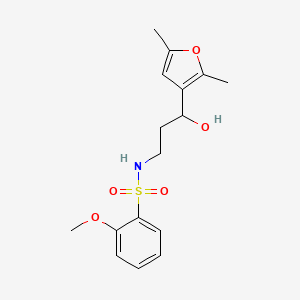

![8-(azepan-1-ylsulfonyl)-2-benzyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2505106.png)
![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2505108.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2505109.png)
